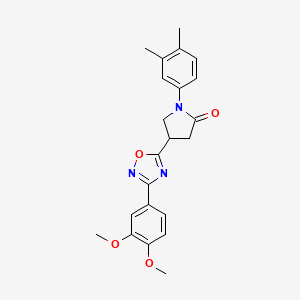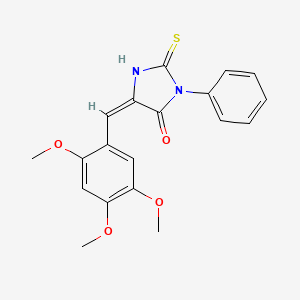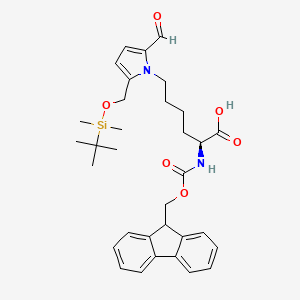
Fmoc-L-Pyrraline(TBS)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in the synthesis of peptides . It protects the alpha-amino group of amino acids during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of an amino acid with Fmoc-Cl in the presence of a base . This results in the formation of an Fmoc-protected amino acid, which can then be used in peptide synthesis .Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid backbone with the alpha-amino group protected by the Fmoc group . The Fmoc group is a large, aromatic group, which can be easily detected and quantified using techniques such as HPLC .Chemical Reactions Analysis
Fmoc-protected amino acids are used in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support . The Fmoc group is removed (deprotected) under basic conditions, allowing the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically white to pale cream-colored powders . They are soluble in organic solvents such as methanol .Scientific Research Applications
Fmoc Chemistry in Ligand Development
Fmoc-protected amino acids have been utilized in the development of selective ligands. For instance, FMOC-L-Leucine (F-L-Leu) was identified as a chemically distinct PPARgamma ligand, demonstrating how Fmoc chemistry facilitates the exploration of novel receptor interactions and pharmacological properties (Rocchi et al., 2001).
Solid-Phase Peptide Synthesis
The Fmoc group is pivotal in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. A notable example is the synthesis of pyrrole–imidazole polyamides using Fmoc-protected amino acids, demonstrating the technique's versatility and compatibility with complex molecules (Choi et al., 2003).
Hydrogel Formation and Biomedical Applications
Fmoc-protected amino acids and peptides have been explored for hydrogel formation, leading to applications in drug delivery and tissue engineering. An example includes the development of antibacterial hydrogelators from Fmoc amino acid/peptides functionalized cationic amphiphiles (Debnath et al., 2010).
Bio-inspired Material Fabrication
The inherent properties of Fmoc-modified amino acids and peptides, such as self-assembly and hydrophobicity, have been harnessed to fabricate functional materials with applications ranging from cell cultivation to therapeutic agents. The review by Tao et al. (2016) provides a comprehensive overview of these developments, emphasizing the versatility and potential of Fmoc-modified building blocks in creating innovative materials (Tao et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKGBRQQMBOPQ-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Pyrraline(TBS)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

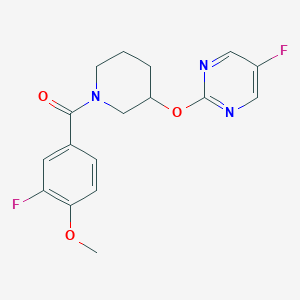
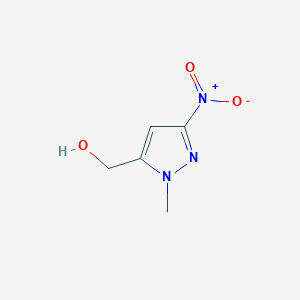
![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)
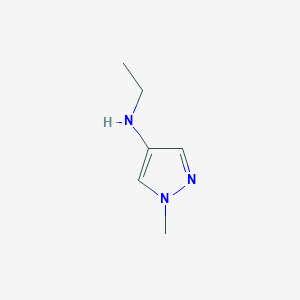
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)
![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

